molecular formula C17H20N4O3S B2653475 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 442864-61-1

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2653475
CAS RN: 442864-61-1
M. Wt: 360.43
InChI Key: GPYLJSOXMBAIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. Glutaminase is an important target for cancer therapy as it is overexpressed in many types of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Psychotropic Potential

  • Research has explored derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their psychotropic potential. Specifically, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a related compound, showed antidepressant-like effects and anxiolytic-like activity in various tests, indicating potential applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).

Molecular Geometry and Conformation

  • Studies on the molecular geometry and conformation of similar compounds have been conducted. For instance, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a chemically related molecule, demonstrated typical geometry in its purine system, with specific focus on the conformation of aminoalkyl groups, relevant for understanding its interaction with biological systems (Karczmarzyk et al., 1995).

Analgesic Properties

  • Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a structural similarity, has revealed significant analgesic and anti-inflammatory properties. These findings suggest potential for developing new classes of pain relief medications (Zygmunt et al., 2015).

DNA Interaction Studies

  • Studies have also been conducted on DNA adducts formed from carcinogenic and noncarcinogenic enantiomers of benzo[a]pyrene dihydrodiol epoxide. These studies contribute to understanding how certain purine derivatives interact with DNA, which is crucial for developing drugs that target genetic material (Cheng et al., 1989).

Corrosion Inhibition

  • Investigations into the use of purine derivatives as corrosion inhibitors have been carried out. These studies highlight the potential applications of such compounds in protecting metals from corrosive environments (Chafiq et al., 2020).

Catalysis in Organic Synthesis

  • Purine derivatives like theophylline have been utilized as catalysts in the synthesis of complex organic molecules. This application is significant in the field of green chemistry and sustainable synthesis methods (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name

7-benzyl-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11(22)10-25-16-18-14-13(15(23)20(3)17(24)19(14)2)21(16)9-12-7-5-4-6-8-12/h4-8,11,22H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLJSOXMBAIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione

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